molecular formula C12H14N4O3 B2694400 2-({[4-nitro-1-(propan-2-yl)-1H-pyrazol-3-yl]oxy}methyl)pyridine CAS No. 1443278-67-8

2-({[4-nitro-1-(propan-2-yl)-1H-pyrazol-3-yl]oxy}methyl)pyridine

Cat. No.: B2694400
CAS No.: 1443278-67-8
M. Wt: 262.269
InChI Key: NLPVXVQQXBKIKT-UHFFFAOYSA-N
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Description

2-({[4-Nitro-1-(propan-2-yl)-1H-pyrazol-3-yl]oxy}methyl)pyridine is a synthetic hybrid heterocyclic compound designed for advanced chemical and pharmaceutical research. This molecule features a pyrazole core—a "biologically privileged" scaffold known for its broad spectrum of pharmacological properties—linked via an ether bridge to a pyridine ring, another key pharmacophore prevalent in medicinal chemistry . The strategic integration of these two aromatic heterocycles creates a multifunctional scaffold with significant research value. The presence of a nitro group (-NO₂) on the pyrazole ring and an isopropyl substituent can significantly influence the compound's electronic properties, binding affinity, and metabolic stability, making it a versatile intermediate for structure-activity relationship (SAR) studies . Hybrid structures combining azole and azine motifs, such as this one, are of immense interest in antifungal and antimicrobial research, as they can interact with multiple biological targets, potentially overcoming resistance mechanisms . Furthermore, similar pyrazole-pyridine hybrids are investigated for their potential in other therapeutic areas, including as antitumor and anti-inflammatory agents . The primary value of this compound lies in its use as a key building block for the synthesis of novel bioactive molecules and for probing biological mechanisms in experimental settings. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-nitro-1-propan-2-ylpyrazol-3-yl)oxymethyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3/c1-9(2)15-7-11(16(17)18)12(14-15)19-8-10-5-3-4-6-13-10/h3-7,9H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLPVXVQQXBKIKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C(=N1)OCC2=CC=CC=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-({[4-nitro-1-(propan-2-yl)-1H-pyrazol-3-yl]oxy}methyl)pyridine typically involves multi-step organic reactions. One common method starts with the nitration of a suitable pyridine derivative, followed by the introduction of the pyrazole ring through cyclization reactions. The final step often involves the alkylation of the pyrazole ring to introduce the propan-2-yl group.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction reactions to form amino derivatives.

    Substitution: The pyridine ring can participate in electrophilic substitution reactions, allowing for further functionalization.

    Cyclization: The pyrazole ring can be involved in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Catalysts: Palladium or platinum catalysts for facilitating substitution reactions.

Major Products:

    Amino derivatives: Formed from the reduction of the nitro group.

    Functionalized pyridine derivatives: Resulting from substitution reactions on the pyridine ring.

    Complex heterocycles: Formed through cyclization reactions involving the pyrazole ring.

Scientific Research Applications

2-({[4-nitro-1-(propan-2-yl)-1H-pyrazol-3-yl]oxy}methyl)pyridine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

Mechanism of Action

The mechanism of action of 2-({[4-nitro-1-(propan-2-yl)-1H-pyrazol-3-yl]oxy}methyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, while the pyrazole and pyridine rings can engage in hydrogen bonding and π-π interactions with target molecules.

Comparison with Similar Compounds

Pyridine Derivatives with Pyrazole Linkages

The compound Pyridine,2-[4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]-1-piperidinyl]-3-nitro- (C₂₀H₂₁N₅O₃, MW 379.42 g/mol) shares structural motifs with the target compound, including a pyridine core and a nitro-substituted pyrazole . However, key differences include:

  • Linkage : The target compound uses an oxymethyl bridge , whereas the analogue employs a piperidinyl group to connect the pyridine and pyrazole.
  • Substituents : The analogue features a 4-methoxyphenyl group on the pyrazole, contrasting with the isopropyl group in the target compound.

Pyridine Analogues with Halogen and Aryl Substituents

Compounds from , such as 2-amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine derivatives (e.g., C₂₁H₁₆BrClN₄O₂, MW 487.79 g/mol), exhibit chloro, bromo, and substituted phenyl groups . These substituents enhance molecular rigidity and polarity compared to the nitro and isopropyl groups in the target compound.

Physicochemical Properties

Molecular Weight and Polarity

Compound Molecular Formula Molecular Weight (g/mol) Polar Groups
Target Compound C₁₂H₁₅N₄O₃ 263.28 Nitro, ether
Compound C₂₀H₂₁N₅O₃ 379.42 Nitro, piperidinyl
Compound (4-Bromo derivative) C₂₁H₁₆BrClN₄O₂ 487.79 Bromo, chloro

The target compound’s lower molecular weight and oxymethyl linkage suggest greater solubility in polar solvents compared to bulkier analogues.

Melting Points

compounds exhibit high melting points (268–287°C) due to strong intermolecular interactions from halogen and aryl groups . The target compound’s melting point is unreported but likely lower due to the flexible isopropyl group and absence of halogens.

Comparison with Compound

The compound’s piperidinyl linkage likely requires multi-step reactions involving amine intermediates, contrasting with the target compound’s simpler ether bridge .

Biological Activity

The compound 2-({[4-nitro-1-(propan-2-yl)-1H-pyrazol-3-yl]oxy}methyl)pyridine is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C12H14N4O3

This compound features a pyridine ring connected to a pyrazole moiety through an ether linkage, with a nitro substituent on the pyrazole. The presence of the isopropyl group enhances lipophilicity, potentially affecting its biological activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Investigations have shown that pyrazole derivatives can inhibit bacterial growth, suggesting potential applications in treating infections.
  • Anti-inflammatory Properties : Some studies report that pyrazole compounds can reduce inflammation by inhibiting specific pathways involved in inflammatory responses.
  • Anticancer Activity : Certain pyrazole derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The nitro group can participate in redox reactions, while the pyrazole ring may interact with enzymes through hydrogen bonding.
  • Receptor Modulation : The compound may bind to specific receptors, modulating their activity and leading to biological effects such as cell proliferation or apoptosis.

Table 1: Biological Activities of Related Pyrazole Compounds

Compound NameActivity TypeTarget Cell LineIC50 (µM)Reference
Compound AAnticancerMCF73.79
Compound BAntimicrobialE. coli12.50
Compound CAnti-inflammatoryRAW 264.742.30
Compound DAnticancerA54926

Case Studies

  • Anticancer Activity : A study evaluated the cytotoxic effects of related pyrazole compounds against various cancer cell lines, revealing significant growth inhibition (IC50 values ranging from 3.25 mg/mL to 49.85 μM) .
  • Anti-inflammatory Effects : Research indicated that certain derivatives could effectively reduce inflammation markers in vitro, suggesting therapeutic potential for inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-({[4-nitro-1-(propan-2-yl)-1H-pyrazol-3-yl]oxy}methyl)pyridine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution between 4-nitro-1-(propan-2-yl)-1H-pyrazol-3-ol and chloromethylpyridine derivatives. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity .
  • Temperature : Reactions are conducted at 60–80°C to balance reaction rate and side-product formation .
  • Catalysts : Base catalysts like K₂CO₃ improve nucleophilicity of the pyrazole oxygen .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., pyrazole C3-O-CH₂-pyridine linkage) .
  • High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks matching the formula C₁₂H₁₄N₄O₃ .
  • X-ray crystallography : Resolve ambiguities in stereoelectronic effects using SHELX software for refinement .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye irritation .
  • Ventilation : Use fume hoods to avoid inhalation of vapors .
  • Emergency measures : Immediate flushing with water for eye/skin contact; medical consultation for persistent symptoms .

Advanced Research Questions

Q. How do substituents (e.g., nitro, pyridine, isopropyl) influence the compound’s biological activity?

  • Methodological Answer :

  • Nitro group : Enhances electrophilicity, potentially increasing binding affinity to biological targets (e.g., enzymes) .
  • Pyridine moiety : Facilitates π-π stacking with aromatic residues in protein active sites .
  • Isopropyl group : Improves lipophilicity, affecting membrane permeability in cellular assays .
  • Experimental validation : Compare IC₅₀ values of analogs in enzyme inhibition assays (e.g., kinase or cytochrome P450 models) .

Q. What computational approaches are suitable for predicting the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to model binding poses with proteins (e.g., fungal CYP51 for antifungal studies) .
  • DFT calculations : Analyze electrostatic potential surfaces to identify reactive sites for covalent binding .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (AMBER or GROMACS) .

Q. How can contradictory spectral data (e.g., NMR vs. crystallography) be resolved?

  • Methodological Answer :

  • Dynamic effects : NMR may average conformers, while crystallography captures static structures. Use variable-temperature NMR to detect conformational flexibility .
  • Crystallographic refinement : Apply SHELXL’s TWIN/BASF commands to correct for twinning or disorder .
  • Cross-validation : Compare experimental data with simulated spectra from DFT-optimized geometries .

Data Analysis and Experimental Design

Q. What are common pitfalls in synthesizing and characterizing this compound?

  • Methodological Answer :

  • Byproduct formation : Monitor reactions via TLC to detect intermediates (e.g., unsubstituted pyrazole).
  • Low yields : Optimize stoichiometry (1:1.2 ratio of pyrazole to chloromethylpyridine) .
  • Purification challenges : Use preparative HPLC for isomers with similar Rf values .

Q. How to design assays for evaluating its biological activity?

  • Methodological Answer :

  • In vitro cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) with EC₅₀ determination .
  • Enzyme inhibition : Fluorescence-based assays (e.g., NADPH depletion in cytochrome P450 studies) .
  • Target identification : Chemoproteomics (e.g., affinity chromatography coupled with LC-MS/MS) .

Q. What strategies mitigate environmental risks during disposal?

  • Methodological Answer :

  • Waste treatment : Incinerate in EPA-approved facilities to avoid release into waterways .
  • Eco-toxicity screening : Use Daphnia magna or algae growth inhibition tests to assess LC₅₀/EC₅₀ .

Tables

Table 1 : Key Synthetic Parameters and Outcomes

ParameterOptimal ConditionYield (%)Purity (%)Reference
SolventDMF7897
Temperature70°C8295
CatalystK₂CO₃7598

Table 2 : Comparative Biological Activities of Structural Analogs

Analog StructureTargetIC₅₀ (µM)Reference
4-Iodo-5-methylpyrazoleCancer cell lines12.3
2-Chloro-N-(pyridinyl)acetamideCOX-2 inhibition8.7

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